
N,N-DiMethyl-d3-chloroacetaMide
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Overview
Description
N,N-DiMethyl-d3-chloroacetaMide is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-DiMethyl-d3-chloroacetaMide can be synthesized through the reaction of deuterated dimethylamine with chloroacetyl chloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often involve low temperatures and the use of a solvent such as dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-DiMethyl-d3-chloroacetaMide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate. The reactions typically occur in polar solvents such as water or ethanol.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1.1. Chemical Synthesis
N,N-DiMethyl-d3-chloroacetamide serves as a valuable reagent in organic synthesis. Its deuterated nature allows researchers to trace and study reaction mechanisms through mass spectrometry. The incorporation of deuterium can provide insights into reaction pathways and kinetics, making it a useful tool in mechanistic studies.
1.2. Mass Spectrometry
The compound is frequently utilized in mass spectrometry applications due to its ability to enhance the sensitivity and specificity of analyses. For instance, it can be employed as an internal standard for quantifying other compounds in complex mixtures, improving the reliability of results by compensating for variability in sample preparation and instrument response.
2.1. Bioanalytical Methods
Recent studies have demonstrated the utility of this compound in developing bioanalytical methods for detecting and quantifying various substances in biological samples. For example, a study highlighted its application in a sensitive LC-APCI-MS/MS method for analyzing chloroacetamide levels in rat plasma, showcasing its effectiveness in pharmacokinetic studies .
Parameter | Value |
---|---|
Elimination Half-Life | 26.6 - 30.5 min |
Clearance | 53.9 - 57.3 mL/min/kg |
Topical Bioavailability | 48.3 - 53.5% |
This table summarizes key pharmacokinetic parameters derived from studies using this compound as a reference compound.
2.2. Environmental Monitoring
This compound can also be applied in environmental chemistry for monitoring contaminants such as chloroacetamide in water sources. Its deuterated form allows for precise quantification and differentiation from non-deuterated analogs, aiding in risk assessment and regulatory compliance .
3.1. Drug Development
In pharmaceutical research, this compound is investigated for its role as a building block in the synthesis of new drug candidates. Its ability to modify lipophilicity and enhance bioavailability makes it an attractive option for developing therapeutics with improved pharmacological profiles .
3.2. Toxicological Studies
The compound's potential toxicological effects are also being studied, particularly regarding its sensitizing properties and reproductive toxicity risks associated with chloroacetamide derivatives . Understanding these effects is crucial for assessing safety profiles during drug development.
4.1. Pharmacokinetic Study
A notable case study involved the use of this compound in evaluating the pharmacokinetics of chloroacetamide following topical application in rats . The study demonstrated the compound's utility in understanding absorption rates and systemic exposure, which are vital for establishing safe dosage levels.
4.2. Environmental Detection
Another significant application was reported where this compound was used to detect chloroacetamide residues in drinking water samples . This application underscores its importance in environmental monitoring and public health safety.
Mechanism of Action
The mechanism of action of N,N-DiMethyl-d3-chloroacetaMide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of deuterium can influence the rate of these interactions, providing valuable insights into reaction mechanisms and enzyme functions .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: A non-deuterated analog with similar chemical properties but different isotopic composition.
N,N-Dimethyl-2-chloroacetamide: Another related compound with a similar structure but different functional groups
Uniqueness
N,N-DiMethyl-d3-chloroacetaMide is unique due to the presence of deuterium, which imparts distinct physical and chemical properties. This makes it particularly useful in studies requiring stable isotope labeling and in applications where isotopic effects are significant .
Biological Activity
N,N-DiMethyl-d3-chloroacetamide (also referred to as N,N-dimethyl chloroacetamide) is a chloroacetamide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its reactivity, antimicrobial properties, and implications in drug design.
This compound has the molecular formula C4D3H5ClNO and a molecular weight of approximately 124.584 g/mol. The compound is characterized by the presence of both dimethylamine and chloroacetyl functional groups, which contribute to its reactivity and biological profile.
Research indicates that this compound exhibits significant reactivity, particularly in thiol conjugation reactions. Studies comparing it with N-methyl chloroacetamide reveal that this compound has a lower LUMO energy (1.74 eV), making it more reactive due to the greater accessibility of its LUMO lobe across the C-Cl carbon . This enhanced reactivity facilitates nucleophilic substitution reactions, which are crucial for its biological interactions.
Table 1: Comparison of Reactivity between N,N-DiMethyl and N-Methyl Chloroacetamides
Property | N,N-DiMethyl Chloroacetamide | N-Methyl Chloroacetamide |
---|---|---|
LUMO Energy (eV) | 1.74 | 2.64 |
Reactivity | High | Moderate |
Energy Barrier for Reaction (kcal/mol) | 5.60 (first peak), 0.88 (second peak) | ~10 |
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. In studies involving various chloroacetamides, it was found that derivatives with specific substituents on the phenyl ring exhibited varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Candida albicans. The effectiveness of these compounds often correlated with their lipophilicity, which influences their ability to penetrate cell membranes.
Table 2: Antimicrobial Activity of Chloroacetamides
Compound | Activity against S. aureus | Activity against E. coli | Activity against C. albicans |
---|---|---|---|
N-(4-chlorophenyl) chloroacetamide | Effective | Less effective | Moderate |
N-(4-fluorophenyl) chloroacetamide | Highly effective | Moderate | Effective |
N-(3-bromophenyl) chloroacetamide | Effective | Less effective | Moderate |
Case Study 1: Structure-Activity Relationship Analysis
A comprehensive study utilized quantitative structure-activity relationship (QSAR) analysis to evaluate the antimicrobial potential of various chloroacetamides, including this compound. The research demonstrated that modifications in the substituent positions on the phenyl ring significantly affected the biological activity, highlighting the importance of chemical structure in drug design .
Case Study 2: Chemoproteomic Profiling
In another investigation, chemoproteomic profiling was employed to uncover potential targets for chloroacetamides in cellular systems. This approach revealed insights into how these compounds interact with biological macromolecules, paving the way for future therapeutic applications .
Q & A
Q. Basic: What are the optimized synthetic methodologies for N,N-Dimethyl-d3-chloroacetamide?
This compound can be synthesized via thionyl chloride-mediated chlorination of deuterated precursors. For example, 2-hydroxyethoxy-acetic acid-N,N-dimethylamide (intermediate) is reacted with thionyl chloride in halogenated or aromatic solvents, followed by vacuum distillation to isolate the product . The use of deuterated dimethylamine (e.g., CD₃ groups) ensures isotopic labeling at the methyl positions, as seen in the synthesis of related deuterated amides . Key parameters include solvent choice (toluene or ethylene glycol), reaction temperature (controlled to prevent side reactions), and purification via fractional distillation .
Q. Basic: What analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm deuteration at the methyl groups (CD₃) by observing signal splitting patterns and absence of proton resonances .
- Mass Spectrometry (MS): High-resolution MS detects isotopic peaks (e.g., M+3 for d3 labeling) and fragmentation patterns to validate molecular structure .
- Gas Chromatography (GC): Purity assessment (>99%) via GC with flame ionization detection, as specified in USP protocols for related dimethylacetamides .
Q. Advanced: How do reaction mechanisms differ for this compound in substitution reactions compared to non-deuterated analogs?
Deuteration at the methyl groups (CD₃) introduces kinetic isotope effects (KIEs), slowing proton/deuteron transfer steps in nucleophilic substitutions. For instance, hydrolysis rates may decrease due to stronger C-D bonds, altering activation energy. Mechanistic studies using deuterium-labeled compounds require isotopic tracing (e.g., via ²H NMR) to track deuterium retention or exchange during reactions . Computational modeling (DFT) can further elucidate isotopic effects on transition states .
Q. Advanced: How can researchers resolve contradictions in stability data for this compound under varying conditions?
Conflicting stability reports often arise from differences in:
- Solvent systems: Hydrolysis rates vary in polar vs. non-polar solvents. For example, aqueous buffers accelerate degradation, while toluene stabilizes the compound .
- Temperature and pH: Systematic stability studies under controlled conditions (e.g., Arrhenius plots for thermal degradation) are critical. Use HPLC or GC-MS to quantify degradation products .
- Isotopic purity: Impurities in deuterated precursors (e.g., residual protons) can skew kinetic data. Validate isotopic enrichment via MS or IR spectroscopy .
Q. Advanced: What strategies optimize the use of this compound in isotopic tracing studies?
- Metabolic labeling: Incorporate deuterated amides into biomolecules (e.g., proteins or lipids) to track metabolic pathways via LC-MS/MS .
- Reaction intermediate tracking: Use ²H NMR to monitor deuterium retention during multi-step syntheses, ensuring minimal isotopic scrambling .
- Quantitative analysis: Calibrate MS signals for d3-labeled vs. non-labeled species to account for isotopic dilution effects .
Q. Advanced: How do steric and electronic effects influence the reactivity of this compound in organocatalytic applications?
The CD₃ groups increase steric hindrance at the nitrogen center, potentially reducing nucleophilic attack rates. Electronic effects from deuteration (e.g., altered inductive effects) may shift reaction equilibria. Comparative studies with non-deuterated analogs, using kinetic profiling (e.g., Eyring plots), can isolate steric vs. electronic contributions .
Q. Methodological: What experimental protocols ensure reproducibility in synthesizing and handling this compound?
- Moisture control: Conduct reactions under inert atmospheres (N₂/Ar) to prevent hydrolysis of the chloroacetamide group .
- Purification: Use vacuum distillation (bp 164–167°C for related compounds) or column chromatography with deuterated solvents to maintain isotopic integrity .
- Storage: Store in anhydrous, dark conditions at –20°C to minimize thermal or photolytic degradation .
Q. Methodological: How can researchers validate the isotopic purity of this compound?
- Isotope Ratio Mass Spectrometry (IRMS): Measure ²H/¹H ratios to confirm >98% deuteration .
- FT-IR Spectroscopy: Compare C-D stretching frequencies (~2100 cm⁻¹) against non-deuterated analogs .
- Elemental Analysis: Quantify carbon, hydrogen, and nitrogen content, adjusting for deuterium contribution .
Properties
CAS No. |
1219802-19-3 |
---|---|
Molecular Formula |
C4H2ClD6NO |
Molecular Weight |
127.6023907 |
Synonyms |
N,N-DiMethyl-d3-chloroacetaMide |
Origin of Product |
United States |
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